5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole
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Description
The compound “5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a prop-2-enoyl group and a fluorosulfonyloxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic ethers . Additionally, enoyl thioesters are known to undergo various reactions to form complex structures .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound, due to the presence of the enoyl group, might undergo reactions typical of enones, such as Michael additions or aldol condensations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Future Directions
The future directions for a compound like this could involve further studies to determine its potential uses. For example, if it shows biological activity, it could be studied as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used in the synthesis of other complex molecules .
Properties
IUPAC Name |
5-[(E)-3-(4-fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4S/c18-26(23,24)25-15-9-6-13(7-10-15)8-11-17(22)16-12-19-20-21(16)14-4-2-1-3-5-14/h1-12H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWXBJDVUZOAD-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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